

An In-depth Technical Guide to Candicine: Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine, a quaternary ammonium alkaloid, is a naturally occurring compound found in a variety of plant species, most notably in cacti and barley. Structurally, it is the N,N,N-trimethyl derivative of tyramine, featuring a phenethylamine skeleton. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of **Candicine**, with a focus on its neuromuscular blocking effects and interaction with nicotinic acetylcholine receptors. This document is intended to serve as a technical resource, consolidating available data and methodologies to facilitate further research and development.

Chemical Identity and Structure

Candicine is chemically known as 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium. As a quaternary ammonium salt, it exists with a counter-ion, most commonly chloride or iodide in isolated forms.

Table 1: Chemical Identifiers for Candicine



Identifier	Value
IUPAC Name	2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1- aminium
Molecular Formula	C11H18NO+
Molecular Weight	180.27 g/mol (cation)
CAS Number	3761-58-8 (for the cation)
Canonical SMILES	CINVALID-LINK(C)CCc1ccc(O)cc1
InChI Key	PTOJXIKSKSASRB-UHFFFAOYSA-O

Physicochemical Properties

The physicochemical properties of **Candicine** are influenced by its salt form. It is generally a colorless solid that is highly soluble in water.

Table 2: Physicochemical Properties of Candicine Salts



Property	Candicine lodide	Candicine Chloride
Appearance	Colorless solid[1]	Colorless solid[1]
Melting Point	234 °C (453 °F; 507 K)[1]	285 °C (545 °F; 558 K) (decomposition)[1]
Solubility in Water	Highly soluble[1]	Highly soluble[1]
pKa (phenolic)	Not experimentally reported in the reviewed literature.	Not experimentally reported in the reviewed literature.
Thermal Decomposition	As a quaternary ammonium salt, it is expected to undergo thermal decomposition at elevated temperatures, likely via Hofmann elimination. Specific TGA/DSC data for Candicine is not widely available.	

Spectral Data

Detailed experimental spectra for **Candicine** are not readily available in public databases. However, based on its chemical structure, the expected spectral characteristics are as follows:

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenol ring, the ethyl chain protons, and a prominent singlet for the nine equivalent protons of the three methyl groups on the quaternary nitrogen.
- ¹³C NMR: The carbon NMR spectrum would display signals for the distinct carbon environments, including the aromatic carbons, the ethyl carbons, and a signal for the methyl carbons. A ¹³C NMR spectrum is indexed in the SpectraBase, but the complete data is not publicly accessible[1].
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.



 UV-Vis Spectroscopy: The UV-Vis spectrum in a solvent like methanol is expected to show absorption maxima characteristic of the phenol chromophore, typically around 275-280 nm.

Synthesis and Experimental Protocols Chemical Synthesis

Candicine is most commonly synthesized by the exhaustive methylation of hordenine (N,N-dimethyltyramine) using a methylating agent such as methyl iodide.

This protocol is adapted from standard N-methylation procedures for phenolic amines.

Materials:

- Hordenine
- Methyl iodide (CH₃I)
- Methanol (MeOH)
- Diethyl ether ((C₂H₅)₂O)
- Round-bottom flask
- Reflux condenser
- Stirring plate and stir bar
- Ice bath

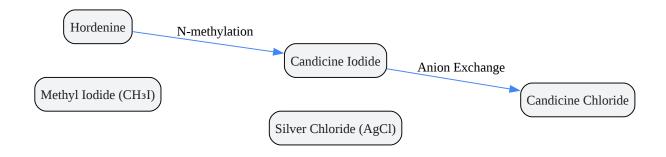
Procedure:

- Dissolve hordenine (1.0 eq) in methanol in a round-bottom flask.
- Add an excess of methyl iodide (e.g., 3.0-5.0 eq) to the solution.
- Stir the reaction mixture at room temperature for 24-48 hours or gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).



- After the reaction is complete, cool the mixture to room temperature.
- Concentrate the solution under reduced pressure to remove the excess methyl iodide and methanol.
- The resulting solid residue is crude Candicine iodide.
- Purify the product by recrystallization from a suitable solvent system, such as
 methanol/diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and
 then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to
 induce crystallization.
- Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Conversion to **Candicine** Chloride: **Candicine** iodide can be converted to **Candicine** chloride by treating an aqueous solution of the iodide salt with silver chloride (AgCl). The insoluble silver iodide (AgI) precipitates and can be removed by filtration, leaving **Candicine** chloride in the solution, which can then be isolated by evaporation of the water.



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Figure 1: Synthetic pathway of **Candicine** salts.

Biological Activity and Pharmacology

Candicine exhibits notable pharmacological effects, primarily as a neuromuscular blocking agent with nicotine-like properties.



Neuromuscular Blockade

Candicine is toxic upon parenteral administration, producing symptoms consistent with neuromuscular blockade[1]. Its mechanism of action is believed to involve its interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.

This is a classic ex vivo method to assess the activity of neuromuscular blocking agents.

Materials:

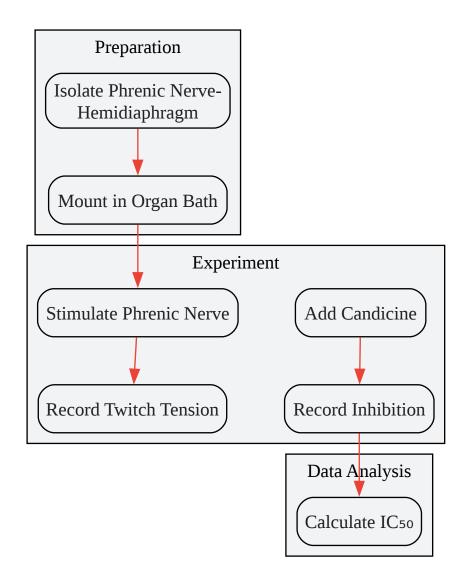
- Male Wistar rats (200-250 g)
- Krebs-Henseleit solution
- Candicine salt (dissolved in Krebs-Henseleit solution)
- Dissecting microscope and tools
- Organ bath with stimulating and recording electrodes
- Force-displacement transducer
- Data acquisition system

Procedure:

- Humanely euthanize a rat and exsanguinate.
- Isolate the phrenic nerve-hemidiaphragm preparation and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
- Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz).
- Record the isometric twitch tension of the hemidiaphragm using a force-displacement transducer.



- After a stabilization period, add Candicine to the organ bath in a cumulative concentrationdependent manner.
- Record the inhibition of the twitch response at each concentration until a maximal effect is achieved.
- Calculate the IC₅₀ (the concentration of **Candicine** that causes 50% inhibition of the twitch response).



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Figure 2: Workflow for neuromuscular blockade assay.

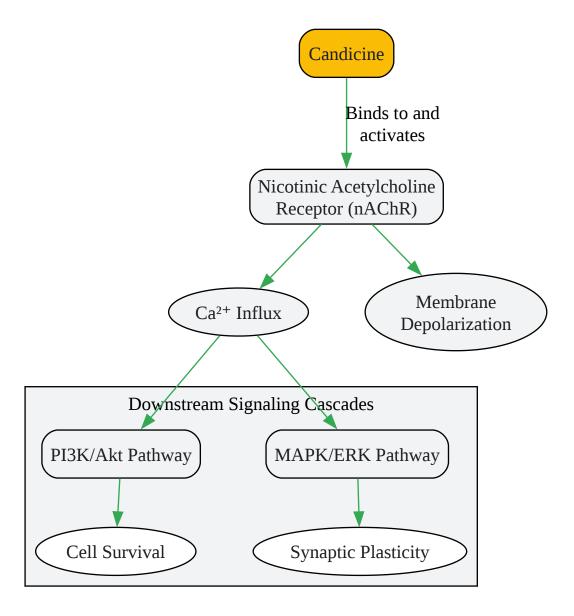


Interaction with Nicotinic Acetylcholine Receptors and Signaling

The nicotine-like effects of **Candicine** suggest a direct interaction with nAChRs. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling pathways.

Activation of nAChRs, particularly in neuronal cells, can lead to the activation of several intracellular signaling cascades, including the PI3K/Akt pathway and MAPK/ERK pathway. These pathways are crucial in modulating cellular processes like cell survival and synaptic plasticity. While the specific downstream signaling of **Candicine** has not been extensively studied, a putative pathway based on its interaction with nAChRs can be proposed.





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Figure 3: Putative signaling pathway for **Candicine** via nAChR activation.

Toxicology

The acute toxicity of **Candicine** has been evaluated in rodents, with the following reported median lethal dose (LD₅₀) values.

Table 3: Acute Toxicity of Candicine



Species	Route of Administration	LD50
Mouse	Subcutaneous (s.c.)	10 mg/kg
Mouse	Intraperitoneal (i.p.)	36 mg/kg
Rat	Not specified	50 mg/kg

Note: The specific salt form (chloride or iodide) and experimental conditions for these reported LD₅₀ values are not always clearly stated in the available literature.

Natural Occurrence

Candicine is found in a range of plant species. It was first isolated from the cactus Trichocereus candicans (now Echinopsis candicans), where it can be present in significant amounts (up to 5%) along with its precursor, hordenine[1]. It has also been identified in other cacti and in plants of the Citrus genus. Notably, a compound named "maltoxin," isolated from malted barley, was later identified as being identical to **Candicine**[1].

Conclusion

Candicine is a well-characterized quaternary ammonium alkaloid with significant biological activity, primarily as a neuromuscular blocking agent that interacts with nicotinic acetylcholine receptors. While its basic chemical and pharmacological properties are established, there is a lack of comprehensive, publicly available spectral data and detailed studies on its specific downstream signaling effects. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic and toxicological potential of this natural product. Further research is warranted to fully elucidate its mechanism of action, complete its spectral characterization, and explore its potential applications.

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References

- 1. spectrabase.com [spectrabase.com]
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